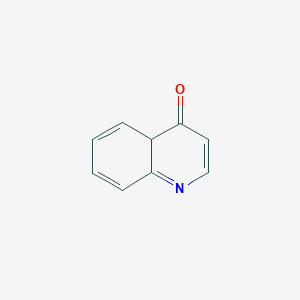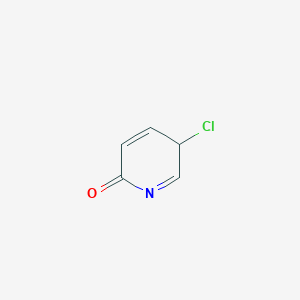
3-chloro-3H-pyridin-6-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-chloro-3H-pyridin-6-one is a heterocyclic compound with a pyridine ring substituted with a chlorine atom at the third position and a keto group at the sixth position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-3H-pyridin-6-one can be achieved through several methods. One common approach involves the chlorination of 3-hydroxypyridine using thionyl chloride or phosphorus oxychloride under reflux conditions. Another method includes the cyclization of appropriate precursors under acidic or basic conditions to form the desired pyridinone structure.
Industrial Production Methods
In an industrial setting, the production of this compound typically involves large-scale chlorination reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and distillation, are employed to achieve the desired product quality.
Análisis De Reacciones Químicas
Types of Reactions
3-chloro-3H-pyridin-6-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Formation of this compound N-oxide.
Reduction: Formation of 3-chloro-3-hydroxypyridine.
Substitution: Formation of various substituted pyridinones depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-chloro-3H-pyridin-6-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 3-chloro-3H-pyridin-6-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. In the case of antimicrobial activity, it may disrupt bacterial cell wall synthesis or interfere with essential metabolic pathways.
Comparación Con Compuestos Similares
Similar Compounds
3-chloropyridine: Similar structure but lacks the keto group.
3-hydroxypyridine: Similar structure but lacks the chlorine atom.
3-chloro-2-pyridone: Similar structure with the keto group at a different position.
Uniqueness
3-chloro-3H-pyridin-6-one is unique due to the presence of both the chlorine atom and the keto group, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various synthetic and research applications.
Propiedades
Fórmula molecular |
C5H4ClNO |
|---|---|
Peso molecular |
129.54 g/mol |
Nombre IUPAC |
3-chloro-3H-pyridin-6-one |
InChI |
InChI=1S/C5H4ClNO/c6-4-1-2-5(8)7-3-4/h1-4H |
Clave InChI |
FIXJBLAPUNGMQW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=O)N=CC1Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4aH-thieno[3,2-d]pyrimidine-4-thione](/img/structure/B12361487.png)
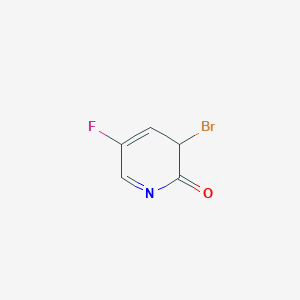
![6-chloro-6H-pyrido[3,4-d]pyrimidin-4-one](/img/structure/B12361500.png)
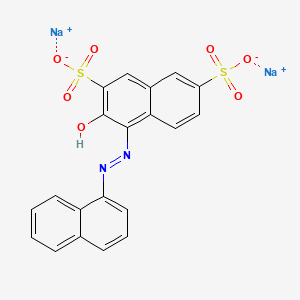
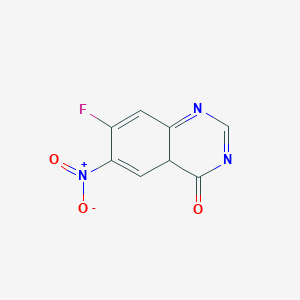
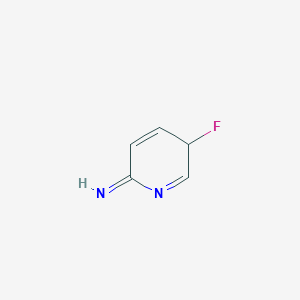
![2,3,4a,5,6,7,8,8a-octahydro-1H-pyrido[4,3-d]pyrimidin-4-one](/img/structure/B12361532.png)
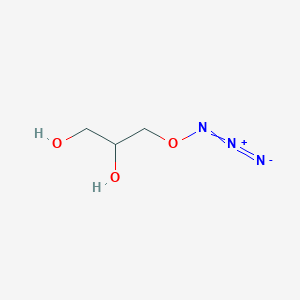
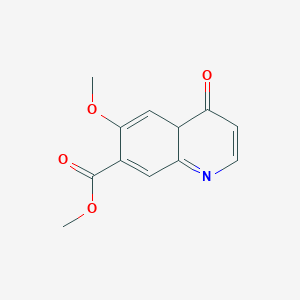
![sodium;[(2R)-2-amino-2-carboxyethyl] [(2R)-2,3-di(tetradecanoyloxy)propyl] phosphate](/img/structure/B12361562.png)

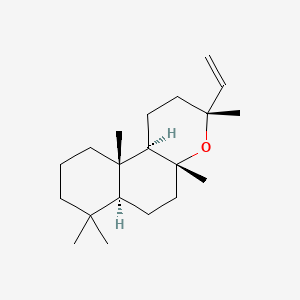
![disodium;4-hydroxy-7-[(5-hydroxy-6-phenyldiazenyl-7-sulfonatonaphthalen-2-yl)amino]-3-phenyldiazenylnaphthalene-2-sulfonate](/img/structure/B12361604.png)
